

Dihydromyricetin: A Comparative Analysis of its Anticancer Efficacy

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Compound of Interest		
Compound Name:	Dihydromicromelin B	
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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer efficacy of Dihydromyricetin (DMY), a natural flavonoid compound, against established chemotherapeutic agents—Doxorubicin, Paclitaxel, and Cisplatin—across various human cancer cell lines. This document summarizes key quantitative data on cytotoxic activity, details the experimental protocols for the cited studies, and visualizes the key signaling pathways modulated by DMY.

Comparative Cytotoxicity: Dihydromyricetin vs. Standard Chemotherapies

Dihydromyricetin has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in multiple studies. Below is a comparative summary of IC50 values for DMY and standard chemotherapeutic agents. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols.



Cancer Type	Cell Line	Dihydromyr icetin (DMY) IC50 (µM)	Doxorubici n IC50 (μΜ)	Paclitaxel IC50 (μΜ)	Cisplatin IC50 (μM)
Bladder Cancer	T24	22.3 (24h)[1]	-	-	-
UMUC3	16.7 (24h)[1]	-	-	-	
Cervical Cancer	HeLa	No toxic effects up to 100 μM (24h) [2]	-	-	-
SiHa	No toxic effects up to 100 μM (24h) [2]	-	-	-	
Hepatocellula r Carcinoma	HepG2	~100 (48h)	-	-	-
QGY7701	~100 (24h)[3]	-	-	-	
SMMC7721	~200 (48h)[3]	-	-	-	-
Ovarian Cancer	A2780	336.0 (24h) [4]	-	-	-
SKOV3	845.9 (24h) [4]	-	-	-	

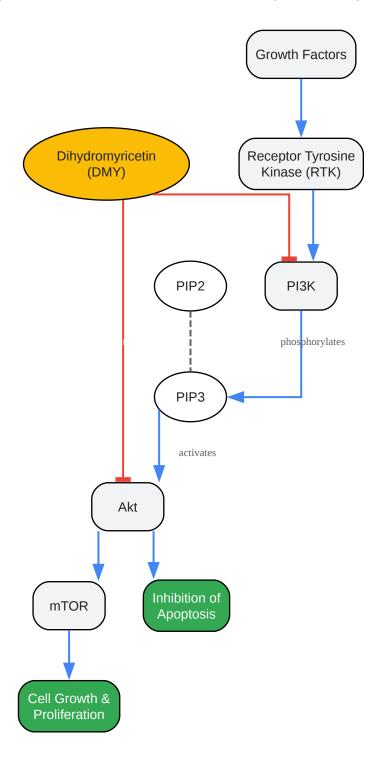
Mechanisms of Action: Signaling Pathway Modulation

Dihydromyricetin exerts its anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, DMY has been shown to inhibit the PI3K/Akt and Wnt/ β -catenin signaling pathways, both of which are frequently dysregulated in cancer.



PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth and survival. DMY has been shown to suppress this pathway, leading to decreased cancer cell proliferation and induction of apoptosis. In cholangiocarcinoma cells, DMY inhibits the expression of p-PI3K and p-Akt[5][6].



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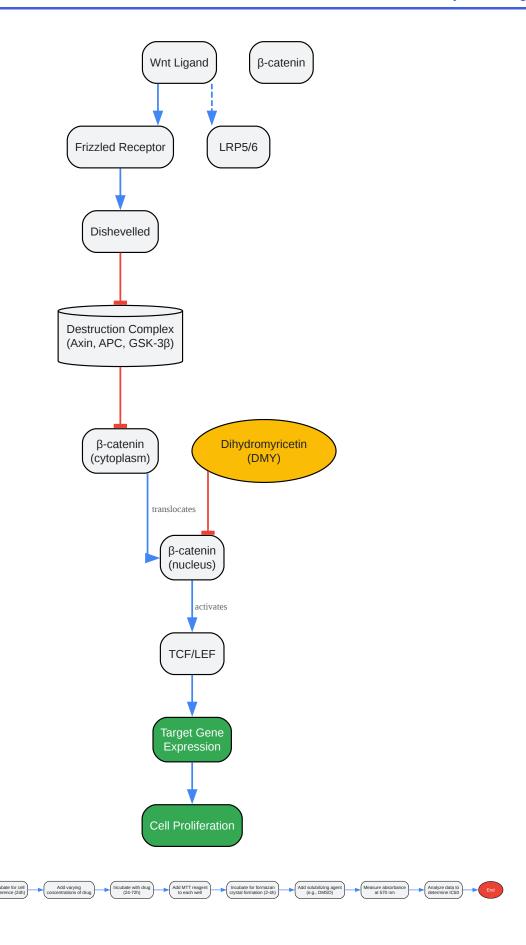


Dihydromyricetin's inhibition of the PI3K/Akt signaling pathway.

Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, promoting cell proliferation and stem cell-like properties. DMY has been found to antagonize this pathway, thereby suppressing tumor growth. In nasopharyngeal and cervical cancer cells, DMY has been shown to block the Wnt/β-catenin signaling pathway[7][8][9].







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